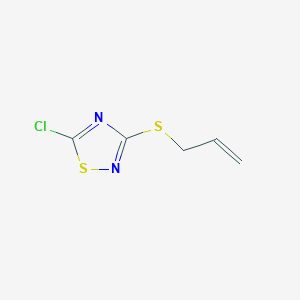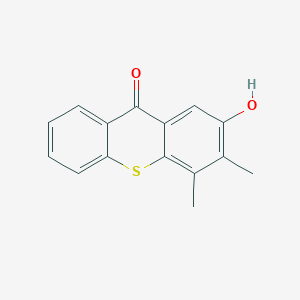
1,3-Dioxolane,2-(5-hexynyl)-(9ci)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dioxolane,2-(5-hexynyl)-(9ci) is an organic compound that belongs to the class of ketals. Ketals are derivatives of ketones where the carbonyl group is protected by two alkoxy groups. This compound is particularly interesting due to its unique structure, which combines an alkyne and a ketal functional group, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of heptan-1-yne-7-one ethylene ketal typically involves the reaction of heptan-1-yne-7-one with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then reacts with another molecule of ethylene glycol to form the ketal. Common acid catalysts used in this reaction include p-toluenesulfonic acid and sulfuric acid .
Industrial Production Methods
In an industrial setting, the production of heptan-1-yne-7-one ethylene ketal can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and can handle large volumes of reactants. The use of solid acid catalysts, such as zeolites, can also improve the efficiency and selectivity of the reaction .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dioxolane,2-(5-hexynyl)-(9ci) can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form a diketone.
Reduction: The ketal group can be reduced to form a diol.
Substitution: The alkyne group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as Grignard reagents and organolithium compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of diketones.
Reduction: Formation of diols.
Substitution: Formation of substituted alkynes and ketals.
Aplicaciones Científicas De Investigación
1,3-Dioxolane,2-(5-hexynyl)-(9ci) has several applications in scientific research:
Chemistry: Used as a protecting group for ketones in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of fine chemicals and polymers.
Mecanismo De Acción
The mechanism of action of heptan-1-yne-7-one ethylene ketal involves the protection of the carbonyl group through the formation of a ketal. This protection prevents the carbonyl group from participating in unwanted side reactions, allowing for selective reactions at other functional groups. The ketal can be deprotected under acidic conditions to regenerate the carbonyl group .
Comparación Con Compuestos Similares
Similar Compounds
- Cyclohexanone ethylene ketal
- Cyclopentanone ethylene ketal
- Acetone ethylene ketal
Uniqueness
1,3-Dioxolane,2-(5-hexynyl)-(9ci) is unique due to the presence of both an alkyne and a ketal functional group. This combination allows for a wide range of chemical transformations and makes it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C9H14O2 |
|---|---|
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
2-hex-5-ynyl-1,3-dioxolane |
InChI |
InChI=1S/C9H14O2/c1-2-3-4-5-6-9-10-7-8-11-9/h1,9H,3-8H2 |
Clave InChI |
KZNCQZNOTJVHDZ-UHFFFAOYSA-N |
SMILES canónico |
C#CCCCCC1OCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















